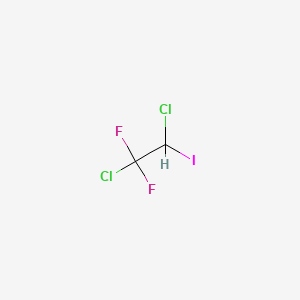

1,2-Dichloro-2,2-difluoro-1-iodoethane

Beschreibung

Contextual Significance of Polyhalogenated Alkanes in Contemporary Chemical Synthesis

Polyhalogenated alkanes, which are alkane structures where multiple hydrogen atoms have been substituted by halogens (fluorine, chlorine, bromine, and iodine), are fundamental building blocks and functional molecules in contemporary chemical synthesis. core.ac.uk These compounds are not merely simple derivatives of their hydrocarbon parents; the number, type, and position of the halogen atoms dramatically alter their physical and chemical properties. core.ac.uk Their applications are widespread, serving as solvents for non-polar compounds, fire retardants, refrigerants, and crucial starting materials for the synthesis of a diverse range of organic compounds, including polymers and pharmaceuticals. researchgate.netgoogle.com

The reactivity of polyhalogenated compounds is distinct from their monohalogenated counterparts. researchgate.net They are key substrates in a variety of reactions, including free-radical halogenations and elimination reactions like dehydrohalogenation, which is used to form alkenes and alkynes. researchgate.net The presence of multiple halogens can also lead to more complex reaction pathways, such as α-eliminations. researchgate.net Industrially significant examples like dichloromethane (B109758) and chloroform (B151607) are widely used as solvents, while others, like carbon tetrachloride, have been employed in manufacturing and as fire extinguishing agents. core.ac.ukresearchgate.net

Position of 1,2-Dichloro-2,2-difluoro-1-iodoethane within Organohalogen Chemistry

This compound (CAS No. 812-06-6) occupies a specific niche within the vast family of organohalogen compounds. nih.gov As a polyhalogenated ethane (B1197151), it features three different types of halogens—chlorine, fluorine, and iodine—attached to a two-carbon backbone. This structural complexity imparts a unique chemical personality, governed by the differing characteristics of the carbon-halogen bonds.

The carbon-iodine (C-I) bond is the longest and weakest of the carbon-halogen bonds present in the molecule. This makes it the most reactive site, susceptible to homolytic cleavage to form a free radical or heterolytic cleavage in the presence of nucleophiles or electrophiles. Consequently, this compound is primarily valued as a precursor to the 1,2-dichloro-2,2-difluoroethyl radical (•CF2CHClI). This reactive intermediate can then be used to introduce the -CF2CHClI group into other organic molecules. Its role is analogous to that of other perfluoroalkyl iodides, which are widely used to build more complex fluorinated structures. researchgate.netresearchgate.net

Historical Perspectives on the Development of Fluoroiodination Reactions

The history of synthesizing mixed halogenated compounds like this compound is intertwined with the broader history of organofluorine chemistry, which began even before the isolation of elemental fluorine. nih.gov One of the earliest milestones was the work of Alexander Borodin, who in 1862 reported the first nucleophilic substitution of a halogen with fluoride (B91410), a foundational reaction type known as halogen exchange (halex). nih.gov

In the late 19th and early 20th centuries, chemists like Frédéric Swarts pioneered the use of reagents like antimony trifluoride (SbF₃) to replace chlorine atoms with fluorine, a method that became crucial for industrial synthesis. nih.gov The development of aromatic fluorine chemistry was significantly advanced by the Schiemann reaction, discovered in 1927, which allowed for the synthesis of fluoroaromatic compounds from diazonium salts. nih.gov

While a specific, named "fluoroiodination" reaction is not a common classification, the synthesis of molecules containing both fluorine and iodine has evolved through the combination of established fluorination techniques and organoiodine chemistry. The addition of iodine monofluoride (IF) to alkenes represents a direct method, though its reactivity can be challenging to control. More commonly, such compounds are built stepwise, for instance, by first creating a fluorinated alkene and then performing an iodo-halogenation or by starting with an iodinated precursor and introducing fluorine via halogen exchange.

Emerging Research Frontiers in the Utilization of Perfluoroalkyl Iodides

Perfluoroalkyl iodides (PFAIs) and related fluoroalkyl iodides are at the forefront of significant research, particularly in materials science and synthetic methodology. A major application is in telomerization reactions, a process where a PFAI (the telogen) reacts with a monomer like tetrafluoroethylene (B6358150) (the taxogen) to produce longer-chain fluorinated iodides. google.comresearchgate.net These products are key intermediates for manufacturing fluorotelomer alcohols and, subsequently, a wide range of fluorinated surfactants and polymers used in products requiring low surface energy, such as waterproof fabrics and non-stick coatings. core.ac.uk20.210.105

Recent research has focused on developing novel, more efficient ways to activate the C-I bond in PFAIs. nih.gov Scientists have demonstrated that simple bases like potassium tert-butoxide (tBuONa) can activate PFAIs to generate perfluoroalkyl radicals under mild conditions, bypassing the need for expensive transition metal or photoredox catalysts. nih.gov This opens up new avenues for reactions such as C-H amidation and perfluoroalkylation of various substrates. nih.gov Furthermore, iodine-mediated radical reactions have seen extensive exploration, providing chemical transformations that complement traditional ionic reactions and expand the synthetic utility of these compounds. researchgate.net The radical addition of PFAIs to alkenes and alkynes continues to be a robust method for creating highly functionalized fluorinated building blocks for pharmaceuticals, agrochemicals, and advanced materials. researchgate.netbeilstein-journals.org

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₂HCl₂F₂I |

| Molecular Weight | 260.831 g/mol |

| CAS Number | 812-06-6 |

| Canonical SMILES | C(C(F)(F)Cl)(Cl)I |

| InChI Key | DKUCKYGZQSGSOX-UHFFFAOYSA-N |

| Predicted Density | 2.3 ± 0.1 g/cm³ |

| Predicted Boiling Point | 129.9 ± 8.0 °C at 760 mmHg |

| Predicted Flash Point | 32.4 ± 18.4 °C |

| Predicted logP | 2.95 |

Eigenschaften

IUPAC Name |

1,2-dichloro-1,1-difluoro-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2F2I/c3-1(7)2(4,5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUCKYGZQSGSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374167 | |

| Record name | 1,2-Dichloro-2,2-difluoro-1-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812-06-6 | |

| Record name | 1,2-Dichloro-2,2-difluoro-1-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Dichloro 2,2 Difluoro 1 Iodoethane and Analogues

Direct Synthesis Approaches

Direct synthesis provides the most straightforward pathways to 1,2-dichloro-2,2-difluoro-1-iodoethane and its analogs, primarily through addition reactions across carbon-carbon double bonds. These methods are advantageous for their atom economy and the ability to generate complex halogenated alkanes from simpler starting materials.

Radical Addition Reactions for Halogenated Iodoalkanes

Radical additions are a cornerstone in the synthesis of polyhalogenated alkanes. These reactions typically involve the generation of a radical species that adds to an alkene, followed by a chain propagation step.

The direct addition of iodine monochloride (ICl) to chlorotrifluoroethene (CTFE) is a key method for producing this compound. acs.org Iodine monochloride, a polar interhalogen compound, acts as a source of an electrophilic iodine cation (I⁺). wikipedia.org The reaction involves the addition of ICl across the double bond of CTFE. wikipedia.org This process yields the target compound, where the iodine atom adds to one carbon of the former double bond and the chlorine atom adds to the other.

The reaction can be represented as: CF₂=CFCl + ICl → ICF₂-CFCl₂

This method is a practical example of electrophilic addition, where the electron-rich double bond of the alkene attacks the partially positive iodine atom of the ICl molecule. wikipedia.org

The mechanism of radical halogenation, including iodofluorination, proceeds through a radical intermediate. For an alkene, the reaction is initiated by the formation of a halogen radical which then attacks the carbon-carbon double bond. This addition breaks the pi bond and forms a new carbon-halogen bond, resulting in a carbon-centered radical on the adjacent carbon. chemistrysteps.comlibretexts.org

This radical intermediate is typically trigonal planar and sp²-hybridized. chemistrysteps.comlibretexts.org Consequently, the subsequent attack by another halogen species can occur from either face of the planar radical. chemistrysteps.com This lack of facial bias often leads to the formation of a racemic mixture of enantiomers if a new stereocenter is created. chemistrysteps.comlibretexts.org In cases where a stereocenter already exists in the molecule, a mixture of diastereomers may be produced. chemistrysteps.com

For additions to alkenes like CTFE, the reaction often proceeds via an anti-addition mechanism. This means the two new groups (in this case, iodine and fluorine) add to opposite faces of the double bond. This stereoselectivity is often explained by the formation of a cyclic halonium ion intermediate, which is then opened by a backside attack of the nucleophile (halide ion). masterorganicchemistry.com

Regioselective Iodofluorination of Alkenes with HF Reagents

The synthesis of fluorinated iodoalkane analogues can be achieved through the regioselective iodofluorination of various alkenes using hydrofluoric acid (HF) reagents. acs.orgresearchgate.netacs.org A common method employs a combination of molecular iodine (I₂) and an HF-pyridine complex in the presence of an oxidant. acs.orgorganic-chemistry.orgnih.gov This approach allows for the efficient and regioselective synthesis of 2-fluoroalkyl iodides under mild conditions. acs.orgorganic-chemistry.org The reaction generally follows Markovnikov's rule, where the fluorine atom adds to the more substituted carbon of the alkene double bond, and the iodine atom adds to the less substituted carbon. researchgate.netorganic-chemistry.org

The efficiency of iodine-mediated iodofluorination with HF reagents is highly dependent on the reaction conditions. Research has shown that the choice of solvent and the stoichiometry of the reagents are critical for maximizing the yield of the desired 2-fluoroalkyl iodide.

Optimization studies have identified dichloromethane (B109758) (DCM) as a suitable solvent for this transformation. organic-chemistry.org The ideal ratio of reactants has been found to be crucial; for instance, using one equivalent of both molecular iodine and an oxidant like potassium persulfate often provides the best results. organic-chemistry.org The reaction demonstrates a broad substrate scope, proving effective for both aliphatic and aromatic alkenes. acs.orgacs.org

Table 1: Optimization of Iodofluorination of 4-Phenyl-1-butene

| Entry | Oxidant (equiv.) | I₂ (equiv.) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | K₂S₂O₈ (1) | 1 | DCM | 75 |

| 2 | K₂S₂O₈ (1.5) | 1 | DCM | 70 |

| 3 | K₂S₂O₈ (1) | 1.5 | DCM | 65 |

| 4 | Na₂S₂O₈ (1) | 1 | DCM | 72 |

This table is a representative example based on findings for optimizing similar reactions. acs.orgorganic-chemistry.org

Oxidants are essential components in the iodofluorination of alkenes when using HF reagents. acs.org Persulfates, such as potassium persulfate (K₂S₂O₈) and sodium persulfate (Na₂S₂O₈), are commonly employed for this purpose. acs.orgorganic-chemistry.orgnih.gov

The primary role of the oxidant is to facilitate the generation of a more reactive electrophilic iodine species. acs.org The proposed mechanism suggests that the persulfate oxidizes molecular iodine (I₂) to an iodonium (B1229267) cation (I⁺). acs.orgorganic-chemistry.org This highly electrophilic cation then reacts with the HF-pyridine complex to form what is believed to be an iodine monofluoride (IF) species in situ. organic-chemistry.org This IF species is the active electrophile that adds across the alkene double bond, leading to the formation of the iodofluorinated product. organic-chemistry.org Without the oxidant, the iodofluorination reaction does not proceed under these conditions, highlighting the critical role of the oxidant in activating the iodine. acs.org

Synthesis of Nitrogen-Containing Perfluoroalkyl Iodides from Perfluoroacid Fluorides

A convenient and direct method for the preparation of perfluoroalkyl iodides, including those containing nitrogen atoms, involves the reaction of perfluoroacid fluorides with lithium iodide. oup.comoup.com This reaction is notable for its high yields and applicability to a range of substrates, particularly those with perfluorodialkylamino groups. The process is believed to proceed through a perfluoroacid iodide intermediate, which then undergoes decarbonylation via a radical mechanism to yield the final perfluoroalkyl iodide. oup.com

The synthesis is typically carried out by heating a mixture of the perfluoroacid fluoride (B91410) and lithium iodide in a sealed tube. For instance, perfluoro(2-(N,N-dimethylamino)propionyl) fluoride can be heated with lithium iodide at 180°C for several hours. oup.com The resulting iodides are then isolated and purified using trap-to-trap distillation and preparative gas chromatography. The efficiency of this conversion is influenced by steric hindrance at the carbonyl carbon, with less hindered substrates generally providing higher yields. oup.com

Detailed findings from the reaction of various nitrogen-containing perfluoroacid fluorides with lithium iodide are presented below. oup.com

Table 1: Synthesis of Nitrogen-Containing Perfluoroalkyl Iodides

| Starting Perfluoroacid Fluoride | Product | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| (CF₃)₂NCF₂COF | (CF₃)₂NCF₂I | 160 | 6.5 | 60 |

| (C₂F₅)₂NCF₂COF | (C₂F₅)₂NCF₂I | 180 | 6.5 | 49 |

| (CF₃)₂NCF(CF₃)COF | (CF₃)₂NCF(CF₃)I | 180 | 6.5 | 76 |

Indirect Synthesis and Derivatization Pathways

Indirect routes offer alternative strategies for synthesizing the target compound or its close derivatives through multi-step processes, including dehalogenation and coupling reactions.

A prominent strategy for generating olefinic compounds from polyhalogenated ethanes is through zinc-mediated dehalogenation. This reaction effectively removes vicinal or geminal halogen atoms to form a carbon-carbon double bond. For instance, a well-documented procedure involves the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) to produce 1,1-dichloro-2,2-difluoroethylene. orgsyn.org

In a typical laboratory setup, powdered zinc is activated with a small amount of zinc chloride in a solvent like methanol. The reaction is initiated by heating the zinc suspension, followed by the dropwise addition of the halogenated ethane (B1197151) dissolved in methanol. orgsyn.org The reaction is often vigorous, and the resulting olefin is continuously distilled from the reaction mixture. This method achieves high yields, often between 89-95%. orgsyn.org A similar approach using zinc or magnesium has been employed to convert 1,2-dichloro-1,2-difluoroethane (B3190508) into 1,2-difluoroethylene. beilstein-journals.org

Table 2: Typical Conditions for Zinc-Mediated Dehalogenation

| Substrate | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1,1,1,2-Tetrachloro-2,2-difluoroethane | Powdered Zinc, Zinc Chloride | Methanol | 45-70 | 1,1-Dichloro-2,2-difluoroethylene | 89-95 |

The reductive coupling of haloalkanes using metals like zinc can also be employed to form new carbon-carbon bonds, leading to dimerized or oligomeric structures. While a specific documented instance for this compound is not prevalent, the principle is well-established for similar fluoroalkyl halides. researchgate.net This type of reaction, often referred to as a Wurtz-type coupling, would involve the reaction of two molecules of the iodoalkane with a reducing metal.

For this compound, a zinc-mediated coupling reaction would be expected to yield the dimerized product, 1,2,3,4-tetrachloro-1,1,4,4-tetrafluorobutane. The reaction proceeds via an organozinc intermediate, which then couples with a second molecule of the starting material. Such reactions are fundamental in organometallic chemistry for the construction of larger carbon skeletons from smaller halogenated precursors.

The synthesis of the related compound 1-chloro-1,1-difluoro-2-iodoethane (B3052836) can be achieved through a multi-step process, often starting with more readily available precursors. A common precursor is 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b). chemicalbook.comgoogle.com

The synthesis of 1-chloro-1,1-difluoroethane itself can be accomplished by the fluorination of 1,1,1-trichloroethane (B11378) with hydrogen fluoride in the liquid phase, often using a catalyst. google.com Alternatively, it can be prepared by the chlorination of 1,1-difluoroethane. chemicalbook.com

Once 1-chloro-1,1-difluoroethane is obtained, an iodine atom can be introduced. A viable route is the telomerization reaction involving an alkene, in this case, vinylidene fluoride (1,1-difluoroethylene), with an iodine-containing compound like iodine monochloride. nih.gov The radical addition of iodine monochloride to vinylidene fluoride leads to the formation of 1-chloro-1,1-difluoro-2-iodoethane. Telomerization processes are a key technology for manufacturing a variety of perfluoroalkyl iodides. google.com

Chemical Reactivity and Transformation Mechanisms

Activation and Cleavage of the Carbon-Iodine Bond

The reactivity of 1,2-dichloro-2,2-difluoro-1-iodoethane is fundamentally dictated by the nature of its carbon-iodine (C-I) bond. This bond is the weakest and most reactive site in the molecule, making it the primary point of chemical transformation. The significant difference in electronegativity between carbon and iodine, coupled with the large size of the iodine atom, results in a long and relatively weak bond that is susceptible to cleavage. csbsju.edu

Radical Initiated Processes

The C-I bond in this compound can undergo homolytic cleavage, a process where the bond breaks evenly, with each atom retaining one of the bonding electrons to form radicals. youtube.com This process, known as homolysis, is the initiation step for a variety of radical chain reactions. youtube.comlibretexts.org The energy required to induce this cleavage can be supplied by heat or ultraviolet (UV) light. youtube.commasterorganicchemistry.com

The process unfolds in three key phases:

Initiation: The initial creation of a radical species through the homolytic cleavage of the C-I bond. libretexts.orgmasterorganicchemistry.com This step is often the most energy-intensive part of the reaction. libretexts.org

Propagation: A series of chain reactions where the initially formed 1,2-dichloro-2,2-difluoroethyl radical reacts with other stable molecules to generate new radical species. libretexts.orglkouniv.ac.in These steps can involve processes like hydrogen abstraction or addition across double bonds. libretexts.orglkouniv.ac.in

The relative weakness of the C-I bond compared to C-Cl, C-F, and C-H bonds makes it the preferred site for radical initiation. csbsju.edu The stability of the resulting fluoroalkyl radical also favors this pathway. csbsju.edu

Halogen Bond Activation and Homolysis

A more nuanced method for activating the C-I bond involves the concept of halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on a halogen atom, known as a σ-hole, interacts with a Lewis base. nih.gov In the case of perfluoroalkyl iodides like this compound, the electron-withdrawing nature of the fluorinated alkyl group enhances the electrophilicity of the iodine atom. nih.gov

This interaction can be exploited to promote homolytic cleavage of the C-I bond under mild conditions. For instance, the interaction of perfluoroalkyl iodides with bases such as potassium tert-butoxide (tBuONa) or potassium hydroxide (B78521) (KOH) can form a halogen bonding complex. nih.gov This complex formation weakens the C-I bond, facilitating its homolysis to generate a perfluoroalkyl radical and an iodine radical without the need for light or transition metal catalysts. nih.gov This activation method has been successfully applied to promote various reactions, including C(sp³)–H amidation and perfluoroalkylation of electron-rich π systems. nih.gov

Nucleophilic Substitution and Cross-Coupling Reactions

The polarity and reactivity of the C-I bond make this compound and its derivatives valuable reagents in reactions involving nucleophiles and in transition metal-catalyzed cross-coupling.

Utility in Palladium-Catalyzed Reactions for Difluoroethylation and Fluorovinylation

While this compound itself is a precursor, it can be converted into more reactive species for palladium-catalyzed reactions. A notable example is its use in the synthesis of 2-chloro-2,2-difluoroethyl(mesityl)iodonium triflate. This iodonium (B1229267) salt serves as an effective reagent for the palladium-catalyzed chlorodifluoroethylation of C-H bonds, for example, in N-methylbenzamides. ccspublishing.org.cn

The general mechanism for this transformation involves the formation of a cyclometalated palladium intermediate, which then reacts with the iodonium salt. ccspublishing.org.cn A subsequent reductive elimination transfers the -CH₂CF₂Cl group to the aromatic ring, regenerating the active Pd(II) catalyst. ccspublishing.org.cn The resulting chlorodifluoroethylated product can be readily converted to the corresponding difluorovinyl compound through the elimination of HCl, making this a valuable two-step method for introducing both difluoroethyl and difluorovinyl groups. ccspublishing.org.cn The difluorovinyl moiety is recognized as an important bioisostere for carbonyl groups in medicinal chemistry. ccspublishing.org.cn

| Entry | Palladium Catalyst | Additive | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | None | TFA | DCE | No Product |

| 2 | PdCl₂ | TFA | DCE | Trace |

| 3 | Pd₂(dba)₃ | TFA | DCE | Trace |

| 4 | Pd(TFA)₂ | TFA | DCE | 45 |

| 5 | Pd(OAc)₂ | TFA | DCE | 93 |

| 6 | Pd(OAc)₂ | None | DCE | No Product |

Reactions with Various Nucleophiles (N-, S-, O-containing species)

The carbon atom attached to the iodine in haloalkanes is electrophilic and thus susceptible to attack by nucleophiles. Reagents derived from closely related structures, such as (2,2-difluoroethyl)(aryl)iodonium triflates synthesized from 1,1-difluoro-2-iodoethane, demonstrate the principle of electrophilic 2,2-difluoroethylation. researchgate.net These hypervalent iodine reagents can effectively transfer the difluoroethyl group to a variety of heteroatom nucleophiles. researchgate.net

This strategy has been successfully employed for the difluoroethylation of:

S-containing species: Thiols react readily to form the corresponding difluoroethyl thioethers. researchgate.net

N-containing species: Amines can be difluoroethylated to produce N-difluoroethyl amines. researchgate.net

O-containing species: Alcohols, including more complex structures like hemiacetals, undergo difluoroethylation to yield difluoroethyl ethers. researchgate.net

These reactions typically proceed under mild conditions and show good functional group tolerance, highlighting the utility of such reagents for introducing the important 2,2-difluoroethyl moiety into diverse molecular scaffolds. researchgate.net

| Nucleophile Type | Example Substrate | Product Type |

|---|---|---|

| Sulfur (Thiol) | Thiophenol | Aryl-S-CH₂CF₂H |

| Nitrogen (Amine) | Aniline | Aryl-NH-CH₂CF₂H |

| Oxygen (Alcohol) | Phenol | Aryl-O-CH₂CF₂H |

| Oxygen (Hemiacetal) | Protected Glucose | Glycosyl-O-CH₂CF₂H |

Copper-Promoted Reactions (e.g., Trifluoroethylation of Alkynes)

Copper catalysis offers a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. While direct copper-promoted reactions with this compound are not extensively detailed, analogous transformations with similar fluorinated compounds provide strong evidence for its potential reactivity. For example, copper has been used to mediate the trifluoroethylation of terminal alkynes using 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123), demonstrating a novel carbon-carbon cross-coupling pathway. rsc.org Similarly, the copper-mediated 1,2-(bis)trifluoromethylation of alkynes has also been reported. nih.gov

These reactions typically involve the activation of a carbon-halogen bond by a copper(I) species. In the context of alkynes, a plausible mechanism would involve the formation of a copper acetylide intermediate. This intermediate would then react with the fluoroalkyl halide. Such protocols often proceed under mild conditions and are compatible with a broad range of functional groups, making them attractive for synthetic applications. rsc.org

Electrophilic and Radical Additions

The presence of a labile carbon-iodine bond in this compound makes it a versatile precursor for the generation of the 1,2-dichloro-2,2-difluoroethyl radical. This radical is central to its reactivity in addition reactions with unsaturated compounds.

Iodoperfluoroalkylation of Unsaturated Systems

The addition of the 1,2-dichloro-2,2-difluoroethyl group and an iodine atom across a carbon-carbon multiple bond is a key transformation. This reaction, known as iodoperfluoroalkylation, typically proceeds via a free-radical chain mechanism. libretexts.org The process is initiated by the homolytic cleavage of the carbon-iodine bond in this compound, which can be triggered by heat, UV light, or a radical initiator.

The generated 1,2-dichloro-2,2-difluoroethyl radical (•CHCl-CF2Cl) then adds to the less substituted carbon of an alkene or alkyne, following an anti-Markovnikov regioselectivity, to form a more stable radical intermediate. libretexts.orgyoutube.com This new carbon-centered radical subsequently abstracts an iodine atom from another molecule of this compound, propagating the chain reaction and yielding the final iodoperfluoroalkylated product. fluorine1.ru

The general mechanism is as follows:

Initiation: Formation of the •CHCl-CF2Cl radical.

Propagation Step 1: Addition of the radical to the unsaturated system (e.g., an alkene, R-CH=CH₂).

Propagation Step 2: Iodine atom transfer from another molecule of this compound to the new radical intermediate, forming the product and regenerating the •CHCl-CF2Cl radical.

| Substrate | Reagent | Conditions | Product | Yield |

| Alkene (R-CH=CH₂) | CF₂ClCHClI | Radical Initiator (e.g., AIBN, Peroxides), Heat or UV light | R-CHI-CH₂-CHCl-CF₂Cl | Varies |

| Alkyne (R-C≡CH) | CF₂ClCHClI | Radical Initiator, Heat or UV light | R-CI=CH-CHCl-CF₂Cl (E/Z mixture) | Varies |

This table presents a generalized scheme for the iodoperfluoroalkylation reaction. Specific yields are dependent on the substrate and precise reaction conditions.

Hydrofluoroalkylation and Hydroiodination Reactions

Hydrofluoroalkylation of unsaturated systems using this compound would involve the net addition of the 1,2-dichloro-2,2-difluoroethyl group and a hydrogen atom across the double or triple bond. This transformation can be achieved via a radical process where the initially formed radical adduct abstracts a hydrogen atom from a suitable donor, such as a thiol, silane, or the solvent. nih.gov Photocatalytic methods have emerged as powerful tools for this type of reaction, often using a hydrogen atom transfer (HAT) agent in conjunction with a photosensitizer. nih.gov

Hydroiodination , the addition of hydrogen iodide (HI) across a multiple bond, can also be considered. While the classic mechanism for hydrohalogenation of alkenes is an electrophilic addition following Markovnikov's rule, the addition of HBr can proceed via a radical mechanism in the presence of peroxides, leading to the anti-Markovnikov product. libretexts.orgyoutube.com A similar radical pathway could be envisaged for HI generated in situ from this compound under reductive or radical-generating conditions, although electrophilic addition would be a competing pathway.

Visible-Light-Induced Photoredox Difunctionalization Reactions

Visible-light photoredox catalysis provides a mild and efficient method for generating radicals from haloalkanes. beilstein-journals.org In this context, this compound can serve as an excellent precursor for the 1,2-dichloro-2,2-difluoroethyl radical. The process is initiated by the excitation of a photocatalyst (e.g., [Ru(bpy)₃]²⁺ or organic dyes like Eosin Y) with visible light. fluorine1.ru The excited photocatalyst can then engage in a single-electron transfer (SET) with the haloalkane, leading to the cleavage of the C-I bond and formation of the desired radical. researchgate.net

This radical adds to an alkene or alkyne, and the resulting radical intermediate can be trapped in various ways, leading to difunctionalized products. mdpi.com For instance, the intermediate can be oxidized by the photocatalyst to a carbocation, which is then trapped by a nucleophile, or it can be reduced and protonated. researchgate.net This strategy allows for the simultaneous introduction of the fluoroalkyl group and another functional group across the multiple bond under very mild conditions. researchgate.net

| Alkene Substrate | Second Component | Photocatalyst | Product Type |

| Styrenes | Nucleophile (e.g., H₂O, Alcohols) | [Ru(bpy)₃]²⁺ or Ir(ppy)₃ | β-Fluoroalkyl-α-hydroxy/alkoxy arenes |

| Acrylamides | - (Cyclization) | Organic Dyes (e.g., Eosin Y) | Fluoroalkylated heterocycles |

| Vinyl Ethers | Chloroform (B151607) | [Ru(bpy)₃]²⁺ | 1,1-Dichloroalkyl-2-fluoroalkyl ethers |

This table illustrates the versatility of photoredox-catalyzed difunctionalization reactions with systems analogous to this compound. mdpi.comresearchgate.netdntb.gov.ua

Elimination Reactions and Olefin Formation

Elimination reactions of this compound are important routes for the synthesis of various fluorinated olefins, which are valuable monomers and synthetic intermediates.

Dehydrohalogenation and Dehalogenation Processes

Dehalogenation: The removal of two halogen atoms from adjacent carbons can be achieved using reducing agents. A common method is the reaction with zinc dust in an alcohol solvent. orgsyn.org For this compound, treatment with zinc would be expected to eliminate two halogen atoms. Given the relative bond strengths (C-I < C-Cl), the preferential elimination of iodine and chlorine would likely occur, leading to the formation of a fluoroalkene. The reaction of the related compound 1,2-dichloro-1,2-difluoroethane (B3190508) with zinc yields 1,2-difluoroethylene. beilstein-journals.org

Dehydrohalogenation: This reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons, typically using a strong base. wikipedia.org For instance, reacting this compound with an alcoholic solution of potassium hydroxide (KOH) would lead to the elimination of a molecule of hydrogen halide. The elimination of HI is generally more facile than that of HCl, which would likely lead to the formation of 1-chloro-2,2-difluoro-1-iodoethene. Subsequent, more forceful elimination of HCl could also be possible. A patent describes the treatment of 1,2-dichloro-1,1-difluoroethane (B158981) with alcoholic alkali to produce 2-chloro-1,1-difluoroethylene.

Formation of Fluoroalkenes and Fluorinated Alkynes

The elimination processes described above are direct pathways to fluorinated alkenes.

Dehalogenation (e.g., with Zn): CF₂Cl-CHClI → CF₂=CHCl (1-Chloro-2,2-difluoroethylene) + ZnICl

Dehydrohalogenation (e.g., with KOH): CF₂Cl-CHClI → CF₂=CClI (1-Chloro-1-iodo-2,2-difluoroethylene) + H₂O + KCl (Preferential HI elimination) or CF₂Cl-CHClI → CFCl=CFI (1-Chloro-2-fluoro-1-iodo-2-chloroethylene) + H₂O + KCl

The synthesis of fluorinated alkynes from this compound would require a double elimination reaction. libretexts.orglibretexts.orgbyjus.com This typically involves treating a dihaloalkane with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia. masterorganicchemistry.com Starting from this compound, a plausible two-step elimination could be envisioned. The first elimination (likely of HI) would form a haloalkene, and a second elimination (of HCl) from the vinylic halide would yield the fluorinated alkyne. masterorganicchemistry.com

| Reaction Type | Reagent | Intermediate Product | Final Product |

| Dehalogenation | Zn / Alcohol | - | 1-Chloro-2,2-difluoroethylene |

| Dehydrohalogenation | KOH / Alcohol | 1-Chloro-1-iodo-2,2-difluoroethylene | - |

| Double Dehydrohalogenation | NaNH₂ (2+ equiv.) | Haloalkene | Fluoroalkyne |

This table summarizes the potential olefin and alkyne products from elimination reactions.

Rearrangement and Isomerization Pathways

The structural arrangement of atoms within this compound can be altered through rearrangement and isomerization reactions, leading to molecules with different properties and configurations.

Migratory Difluorination Mediated by Hypervalent Iodine

Hypervalent iodine reagents have been instrumental in mediating unique chemical transformations, including migratory difluorination. arkat-usa.org While direct studies on this compound are not extensively detailed in the provided search results, the principles of hypervalent iodine-mediated reactions on analogous structures provide insight. For instance, hypervalent iodine reagents can facilitate the difluorination of alkenes. arkat-usa.orgharvard.edu This process often involves the in-situ generation of an iodoarene difluoride, which then reacts with the alkene. harvard.edu

In related studies, hypervalent iodine-mediated oxidative gem-difluorination of alkenyl MIDA boronates has been shown to proceed via a 1,2-hydrogen shift, a process influenced by the boron substituent. nih.govresearchgate.net This suggests that the presence and nature of substituents play a crucial role in directing the rearrangement pathways. The reactions can lead to either 1,2-difluoride or rearranged 1,1-difluoride products, with selectivity being tunable by factors such as substrate structure and reaction conditions. harvard.edu For example, the use of a bulky N-tert-butyl amide substituent on a cinnamamide (B152044) substrate favors the 1,2-difluorination pathway. harvard.edu

The general mechanism for such transformations often involves the initial formation of a bridged iodonium species, which is then subject to nucleophilic attack. arkat-usa.org In the context of intramolecular reactions, hypervalent iodine reagents can mediate the halocyclization of alkenes, involving nucleophiles like nitrogen, oxygen, or sulfur. nih.gov

Conformational Isomerism in Halogenated Ethanes

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. pressbooks.pubpressbooks.pubpharmaguideline.com For ethane (B1197151) and its substituted derivatives, the two most significant conformations are the staggered and eclipsed forms. pressbooks.pubquimicaorganica.netlibretexts.org

Staggered Conformation: This is the more stable, lower-energy conformation where the substituents on one carbon atom are positioned as far apart as possible from those on the adjacent carbon. pressbooks.pubpharmaguideline.comquimicaorganica.netlibretexts.org

Eclipsed Conformation: This is a less stable, higher-energy conformation where the substituents on the two carbon atoms are aligned with each other, leading to increased torsional strain. pressbooks.pubpressbooks.publibretexts.org

The energy difference between these conformations constitutes a barrier to free rotation. pressbooks.pubpharmaguideline.com In halogenated ethanes, the presence of bulky and electronegative halogen atoms influences the stability of different conformers. For instance, in 1,2-difluoro-1,1,2-trichloroethane, a mixture of three conformers has been observed, with the most stable having a trans-position of the C-Cl bonds. researchgate.net The study of such molecules often involves vibrational spectroscopy and computational calculations to determine the relative energies and populations of the different conformers. researchgate.net For 1,2-dichloro-1,2-difluoroethane, the staggered conformation possesses a center of inversion and belongs to the Cᵢ point group. chemtube3d.com

Specific Functionalization Studies

This compound and related perfluoroalkyl iodides are valuable reagents in various functionalization reactions.

Sulfinatodehalogenation Reactions

Sulfinatodehalogenation is a chemical process that involves the replacement of a halogen atom with a sulfinate group. While the direct sulfinatodehalogenation of this compound is not explicitly detailed in the provided results, a modified sulfinatodehalogenation process has been developed for the efficient synthesis of perfluoroalkyl iodides from perfluoroalkyl chlorides. researchgate.net This suggests the potential for similar reactivity with the target compound.

C-H Amidation and C-H Iodination using Perfluoroalkyl Iodides

Perfluoroalkyl iodides, a class of compounds to which this compound belongs, have been utilized in C-H functionalization reactions.

C-H Amidation: The direct amidation of C-H bonds is a powerful tool in organic synthesis. nih.gov Perfluoroalkyl iodides can be activated by simple bases like sodium tert-butoxide (tBuONa) or potassium hydroxide (KOH) to promote α-sp³ C-H amidation of ethers and benzylic hydrocarbons. nih.govrsc.org This activation is proposed to occur through a halogen bond interaction, leading to the homolytic cleavage of the C-I bond and the formation of a perfluoroalkyl radical. nih.govrsc.org This radical then acts as a hydrogen abstractor to initiate the amidation process. nih.govrsc.org Photocatalytic methods using visible light have also been developed for the preparation of perfluoroalkyl amides from amines and perfluoroalkyl iodides. rsc.org

C-H Iodination: Perfluoroalkyl iodides can also be used for the C-H iodination of heteroaryl compounds. nih.govrsc.org Similar to amidation, this reaction is promoted by the activation of the perfluoroalkyl iodide with a base. nih.govrsc.org This method has been successfully applied to a variety of heteroarenes, including thiazole, oxazole, and imidazole (B134444) derivatives, with high yields and regioselectivity. rsc.org The proposed mechanism involves the formation of a halogen bonding complex, followed by homolytic cleavage and subsequent reaction steps to yield the iodinated product. nih.govrsc.org

Mechanistic and Theoretical Investigations

Detailed Reaction Pathway Elucidation

The reaction pathways of haloalkanes are diverse and heavily influenced by the nature of the halogen atoms, the structure of the carbon skeleton, and the reaction conditions. For a molecule like 1,2-dichloro-2,2-difluoro-1-iodoethane, with multiple, different halogen substituents, a variety of pathways including substitution and elimination are possible. The carbon-iodine bond is the weakest and most polarizable, making it the most likely site for initial reaction.

Intermediate Species Identification (e.g., Iodonium (B1229267) Cations, Radical Anions)

Carbocations: In nucleophilic substitution (SN1) or elimination (E1) reactions, the heterolytic cleavage of the carbon-iodine bond would be the most probable initial step, owing to the C-I bond's relative weakness compared to C-Cl and C-F bonds. This would result in the formation of a secondary carbocation, CF2Cl-C(+)FCl, and an iodide ion. The stability of this carbocation would be influenced by the electronic effects of the adjacent fluorine and chlorine atoms.

Radical Species: Under conditions involving heat or light (photolysis), free radical pathways may be initiated. Homolytic cleavage of the C-I bond would generate an alkyl radical (CF2Cl-C•FCl) and an iodine radical (I•). Free radical halogenation is a common reaction for alkanes and can lead to a mixture of products. wikipedia.org

Iodonium Ions: In the presence of suitable reagents, hypervalent iodine intermediates, such as alkyliodine(III) derivatives, could be formed. researchgate.net These species can play a role in catalytic cycles and enable unique reaction pathways, including oxidative umpolung reactivity where the typical polarity of the functional group is reversed. researchgate.net While not directly observed for this compound, the chemistry of related compounds suggests this is a plausible, albeit less common, intermediate class.

Transition State Analysis in Substitution and Addition Reactions

A transition state is the highest-energy configuration of atoms along a reaction coordinate. Its analysis provides insight into the energy barriers (activation energy) of a reaction. While specific transition state analyses for this compound are not available in published literature, studies on similar fluorochloroethanes provide a framework for understanding the possibilities.

For instance, computational studies on the unimolecular reactions of the related compound CF2ClCFClCH2F have been performed to understand elimination pathways. acs.org Using RRKM (Rice-Ramsperger-Kassel-Marcus) theory, the rate constants and threshold energies for different elimination and interchange reactions were calculated. acs.org This type of analysis reveals the energetic favorability of one pathway over another. For example, the study identified transition states for both hydrogen fluoride (B91410) (HF) elimination and a 1,2-chlorine-fluorine interchange. acs.org

A similar analysis for this compound would likely focus on the following competing pathways, each with a distinct transition state:

SN2 Reaction: A bimolecular substitution reaction would proceed through a single pentacoordinate transition state where the incoming nucleophile and the departing iodide are simultaneously associated with the carbon atom. This pathway is sensitive to steric hindrance. aspirationsinstitute.com

E2 Reaction: A bimolecular elimination reaction involves a concerted transition state where a base removes a proton from the carbon adjacent to the C-I bond while the C-I bond breaks and a double bond forms, yielding 1-chloro-2,2-difluoro-1-iodoethene.

SN1/E1 Reactions: These reactions proceed through a common carbocation intermediate, as discussed previously. The transition state for the rate-determining step is the one leading to the formation of this carbocation. libretexts.org

The table below summarizes the key features of these general transition states as they would apply to the target molecule.

| Reaction Type | Transition State Characteristics | Key Influencing Factors |

| SN2 | Single, pentacoordinate state. | Steric hindrance at the reaction center, strength of the nucleophile. |

| E2 | Concerted removal of H and leaving group (Iodide). | Strength and steric bulk of the base, acidity of β-hydrogens. libretexts.org |

| SN1 / E1 | Leads to a carbocation intermediate. | Stability of the carbocation, ionizing ability of the solvent. |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecular properties and reaction mechanisms where experimental data is scarce. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) can model the structure, reactivity, and dynamics of molecules like this compound.

Density Functional Theory (DFT) Calculations for Conformation and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comnih.gov It is widely used to predict molecular geometries, vibrational frequencies, and energies of different conformations, as well as to map out reaction pathways and calculate the energies of transition states.

For a molecule with multiple rotatable bonds, such as this compound, DFT can be used to determine the relative stabilities of its different rotational isomers (conformers). While specific calculations for this iodo-compound are not documented, DFT studies on the analogous CF2ClCFClCH2F show that the energy differences between conformers can be small, on the order of 0.13 to 1.3 kcal/mol. acs.org The calculations also provide optimized geometries, including bond lengths, bond angles, and dihedral angles.

The following table presents hypothetical data based on typical DFT calculation outputs for different conformers of a haloethane, illustrating the kind of information that would be obtained for this compound.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle (°) |

| Anti-periplanar | 0.00 (Reference) | 1.5 | ~180 |

| Syn-clinal (Gauche) | 0.85 | 2.8 | ~60 |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular wavefunctions obtained from DFT calculations into a more intuitive chemical language of localized bonds, lone pairs, and antibonds. researchgate.net This method is particularly useful for quantifying electronic interactions within a molecule, such as hyperconjugation. researchgate.net

NBO analysis can elucidate the nature of bonding and charge distribution. For this compound, it would be used to:

Analyze Bond Polarity: Determine the natural atomic charges on each atom, quantifying the electron-withdrawing effects of the fluorine and chlorine atoms and the polarity of the C-I bond.

Identify Hyperconjugative Interactions: The most significant interactions often involve the donation of electron density from a filled bonding orbital (σ) or a lone pair (n) into an empty antibonding orbital (σ). This interaction, known as hyperconjugation, stabilizes the molecule. The stabilization energy, E(2), quantifies the strength of this interaction. For example, a strong n(Cl) → σ(C-I) interaction would indicate electron donation from a chlorine lone pair into the antibonding orbital of the C-I bond, weakening the C-I bond and affecting its reactivity.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| σ (C-H) | σ* (C-Cl) | > 2.0 | Vicinal Hyperconjugation |

| n (Cl) | σ* (C-F) | > 1.0 | Lone Pair Delocalization |

| n (F) | σ* (C-I) | > 0.5 | Lone Pair Delocalization |

Note: The data in this table is illustrative of typical NBO analysis results and does not represent calculated values for this compound.

Molecular Dynamics Simulations for Reactive Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. rug.nl This approach allows for the study of the dynamic behavior of systems, including conformational changes, solvent effects, and the initial stages of chemical reactions. For reactive systems, MD can provide insights into how molecules approach each other, how they are oriented, and how their structures fluctuate in a condensed phase. nih.govresearchgate.net

While no MD simulations of this compound have been reported, simulations of related systems offer valuable parallels. For example, MD simulations have been used to:

Model Halogen Bonding: Specialized MD protocols have been developed to accurately simulate halogen bonds—the noncovalent interaction between an electrophilic region on a halogen atom (like iodine) and a nucleophile. nih.govresearchgate.net Such simulations show that iodo-derivatives form more stable and geometrically constrained halogen bonds compared to their chloro- or bromo-analogs. nih.govresearchgate.net

Study Solvent Effects: MD simulations of haloalkanes in solution can reveal how solvent molecules arrange around the solute and influence its conformational equilibrium and reaction dynamics. rug.nl

Simulate Clathrate Hydrates: MD has been used to study the behavior of dihalogen molecules within clathrate hydrates, using specialized models that account for the σ-hole on the halogen atoms to reproduce experimental properties. researchgate.net This highlights the importance of accurately modeling anisotropic charge distributions in simulations involving halogens.

Quantum Chemical Studies of Thermochemical Properties in Reaction Systems

There are no dedicated quantum chemical studies in the available literature that specifically report the thermochemical properties of this compound within reaction systems.

However, the methodologies for such an investigation are well-established. Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or higher-level ab initio methods like Coupled Cluster (CC) theory, are standard tools for predicting thermochemical data. aps.orgresearchgate.netresearchgate.netarxiv.org For a molecule like this compound, these computational approaches could be used to determine key properties:

Enthalpy of Formation (ΔHf°) : The energy change when the compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔGf°) : A measure of the compound's thermodynamic stability. chemeo.com

Heat Capacity (Cp) : The amount of heat required to raise the temperature of the substance. chemeo.comchemeo.com

Entropy (S°) : A measure of the molecular disorder or randomness.

Table 1: Representative Thermochemical Properties Calculable via Quantum Chemistry (Note: This table is illustrative of the types of data that would be generated. No experimental or calculated values for this compound were found.)

| Thermochemical Property | Symbol | Description |

| Enthalpy of Formation | ΔHf° | Energy released or absorbed upon formation from elements. |

| Gibbs Free Energy of Formation | ΔGf° | Indicates the spontaneity of formation under standard conditions. |

| Standard Entropy | S° | Measure of the system's molecular randomness. |

| Heat Capacity | Cp | Heat required to change the temperature of the substance. |

Kinetic and Stereochemical Studies

No specific experimental data on the reaction kinetics, diastereoselectivity, enantioselectivity, or solvent effects for this compound have been reported in the reviewed literature. The principles governing these phenomena are described below in the context of how they would apply to the target molecule.

Reaction Rate Determinations and Factors Affecting Kinetics

The determination of reaction rates for a compound like this compound would involve monitoring the change in its concentration or the concentration of a product over time. For reactions involving halogenated alkanes, common techniques include gas chromatography (GC) and spectroscopy.

Kinetic studies on related haloalkenes, such as 1,2-dichloro-1,2-difluoroethylene (B1335003), have been performed to measure their reaction rates with atmospheric radicals like atomic chlorine (Cl•). researchgate.net In these "relative rate" studies, the disappearance of the target compound is measured relative to a reference compound with a known reaction rate. researchgate.net

For this compound, key factors that would affect its reaction kinetics include:

Bond Strength : The C-I bond is significantly weaker than C-Cl and C-F bonds, suggesting that reactions involving the cleavage of the C-I bond (e.g., radical substitution or reduction) would likely be the most kinetically favorable.

Steric Hindrance : The bulky chlorine and iodine atoms, along with the fluorine atoms, would create steric hindrance around the carbon backbone, influencing the ability of nucleophiles or radicals to approach and react.

Temperature : As with most chemical reactions, increasing the temperature would increase the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.

Table 2: Factors Influencing Reaction Kinetics (Note: This table is a general representation of kinetic factors; no specific rate data for this compound is available.)

| Factor | Expected Influence on this compound |

| Carbon-Iodine Bond | The weak C-I bond is the likely site for initial reaction, leading to faster kinetics in reactions that cleave this bond. |

| Temperature | Higher temperatures would increase the rate of reactions. |

| Reagent Concentration | Higher concentrations of reactants would lead to faster reaction rates. |

| Solvent | The polarity and protic/aprotic nature of the solvent could stabilize transition states or intermediates, affecting the rate. |

Diastereoselective and Enantioselective Processes

This compound possesses a chiral center at the carbon atom bonded to hydrogen, chlorine, and iodine (C-1). This intrinsic chirality means that its reactions can potentially proceed with stereoselectivity.

Diastereoselective Processes : If a reaction creates a second chiral center in the molecule, the two possible diastereomers may be formed in unequal amounts. This diastereoselectivity is governed by the steric and electronic interactions in the transition state.

Enantioselective Processes : Reactions involving the chiral center of this compound could be enantioselective if a chiral reagent, catalyst, or solvent is used. masterorganicchemistry.com This would lead to the preferential formation of one enantiomer of the product.

While no stereoselective reactions involving this compound are documented, related molecules like 1,2-dichloro-ethene are used as precursors in stereoselective syntheses to control the geometry of the final products. nih.gov For example, sequential cross-coupling reactions on (E)-1,2-dichloro-ethene have been used to create specific isomers of conjugated linoleic acids. nih.gov This highlights how halogenated starting materials can be pivotal in controlling stereochemical outcomes.

Solvent Effects on Reaction Mechanisms and Conformational Preferences

The choice of solvent can profoundly influence both the rate of a reaction and the conformational equilibrium of a molecule. For a polar molecule like this compound, solvent effects would be significant.

Reaction Mechanisms : Polar solvents can stabilize charged intermediates or transition states, potentially altering the reaction mechanism or accelerating the rate. For instance, an SN1 reaction, which proceeds through a carbocation intermediate, would be favored by polar protic solvents.

Conformational Preferences : Halogenated ethanes exist as a mixture of conformers, primarily the anti (or trans) and gauche forms, which result from rotation around the C-C single bond. The relative stability of these conformers can be altered by the solvent. Computational studies on molecules like 1,2-dichloroethane (B1671644) have shown that the energy difference between conformers changes with solvent polarity. nih.govrsc.orgnih.gov Generally, more polar solvents tend to favor the more polar gauche conformer over the less polar anti conformer. This preference is due to the stabilization of the conformer's dipole moment by the surrounding solvent molecules. It is expected that this compound would exhibit similar behavior, with its conformational equilibrium shifting in response to solvent polarity.

Advanced Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic compounds. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, and ¹⁹F, allows for a multi-faceted analysis of the molecular framework.

In the study of 1,2-dichloro-2,2-difluoro-1-iodoethane and its chemical transformations, ¹³C and ¹⁹F NMR are indispensable. ¹⁹F NMR is particularly powerful due to its 100% natural abundance and high sensitivity. It can be used as a "spy" nucleus to report on the molecular environment. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, allowing for clear distinction between fluorine atoms in different chemical surroundings.

Similarly, ¹³C NMR provides direct information about the carbon skeleton of the molecule. In this compound, two distinct signals are expected in the ¹³C NMR spectrum, corresponding to the -CHClI and -CF₂Cl carbons. The coupling between carbon and fluorine nuclei (J-coupling) provides crucial connectivity information. For instance, the signal for the -CF₂Cl carbon will appear as a triplet due to coupling with the two fluorine atoms, while the -CHClI carbon signal will also be split by the adjacent CF₂ group, albeit with a smaller coupling constant (²J_CF).

These techniques are vital for tracking chemical reactions. For example, in the synthesis or subsequent reaction of this compound, intermediates and final products can be identified by the appearance of new signals and changes in chemical shifts and coupling patterns in both the ¹³C and ¹⁹F spectra. nih.gov

Table 1: Predicted ¹³C and ¹⁹F NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for similar halogenated ethanes. Coupling constants (J) are illustrative of expected interactions.

| Nucleus | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (Hz) |

| ¹³C | -C HClI | 40 - 50 | Triplet (t) | ²JCF ≈ 20-30 |

| -C F₂Cl | 115 - 125 | Triplet (t) | ¹JCF ≈ 280-300 | |

| ¹⁹F | -CF ₂Cl | -60 to -80 | Doublet (d) | ³JFH ≈ 5-15 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Complex Structures

For unambiguous structural assignment, especially in complex mixtures or for molecules with multiple stereocenters, two-dimensional (2D) NMR techniques are employed. huji.ac.il These experiments reveal correlations between different nuclei, providing a detailed connectivity map. slideshare.net

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates the chemical shifts of directly bonded nuclei, most commonly ¹H and ¹³C. sdsu.edunih.gov For this compound, an HSQC spectrum would show a cross-peak connecting the proton signal with the signal of the carbon it is attached to (-CHClI). A ¹H-¹⁹F HSQC could similarly confirm the H-C-C-F proximity through long-range couplings.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu While the parent molecule this compound has only one proton, COSY would be critical for analyzing reaction products or intermediates where new C-H bonds might be formed, revealing neighboring proton relationships.

Table 2: Expected 2D NMR Correlations for this compound

| 2D Experiment | Correlated Nuclei | Expected Correlation | Structural Information Provided |

| HSQC | ¹H, ¹³C | H-1 ↔ C-1 | Direct C-H bond connectivity. sdsu.edu |

| HMBC | ¹H, ¹³C | H-1 ↔ C-1, C-2 | Connectivity across the C-C bond. sdsu.edu |

| HMBC | ¹⁹F, ¹³C | F-2 ↔ C-1, C-2 | Confirms the position of the -CF₂Cl group relative to the -CHClI group. nih.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The infrared (IR) and Raman spectra of this compound are characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds (C-H, C-C, C-F, C-Cl, C-I). The analysis of these spectra allows for the identification of functional groups and can shed light on the molecule's conformational preferences. researchgate.net

Like other 1,2-disubstituted ethanes, this molecule is expected to exist as a mixture of conformers due to rotation around the C-C single bond, primarily the anti and gauche forms. researchgate.net These conformers have different symmetries and, therefore, distinct vibrational spectra. By analyzing the spectra, potentially at different temperatures, the relative stability of these conformers can be assessed. For instance, certain vibrational modes may be active in only one conformer, and the intensity of their corresponding spectral bands can be used to determine the conformational equilibrium. researchgate.netresearchgate.net

Table 3: Principal Vibrational Modes for this compound Note: Frequencies are approximate ranges based on characteristic values for similar bonds.

| Vibrational Mode | Bond(s) Involved | Approximate Frequency (cm⁻¹) |

| C-H Stretch | C-H | 2950 - 3050 |

| C-F Stretch | C-F | 1000 - 1400 |

| C-C Stretch | C-C | 900 - 1200 |

| C-Cl Stretch | C-Cl | 600 - 800 |

| C-I Stretch | C-I | 500 - 600 |

| Bending/Deformation | Various | < 1400 |

Study of Intermolecular Interactions in Condensed Phases

In the liquid or solid state, molecules of this compound interact with each other through forces such as dipole-dipole interactions, given the highly polar nature of the carbon-halogen bonds. These intermolecular interactions can perturb the molecular vibrations, leading to observable changes in the IR and Raman spectra. researchgate.net

Specifically, shifts in the frequency of vibrational bands and changes in their bandwidth can be analyzed to understand the nature and strength of these interactions. For example, the formation of specific molecular arrangements or aggregates in the condensed phase can lead to the appearance of new bands or the splitting of existing ones. researchgate.net Temperature-dependent studies can reveal information about phase transitions and the dynamics of molecular association.

Rotational Spectroscopy (Microwave Spectroscopy)

Rotational spectroscopy provides highly precise information about molecular geometry by measuring the transition energies between rotational levels of a molecule in the gas phase. libretexts.org A key requirement for a molecule to be "microwave active" is that it must possess a permanent dipole moment, a condition that this compound readily meets. tanta.edu.egtanta.edu.eg

The analysis of a rotational spectrum yields rotational constants (A, B, C) for the molecule. tanta.edu.eg From these constants, the moments of inertia can be calculated, which in turn allows for the determination of bond lengths and bond angles with very high precision. tanta.edu.eg

For this compound, the analysis would be complex due to several factors:

Conformational Isomers: The anti and gauche conformers would each have a distinct rotational spectrum.

Isotopologues: The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) means that multiple isotopic species of the molecule exist, each with its own set of rotational constants. researchgate.net

Nuclear Quadrupole Coupling: The iodine nucleus (¹²⁷I) and the chlorine nuclei possess nuclear quadrupole moments, which interact with the local electric field gradient. This interaction causes a hyperfine splitting of the rotational lines, providing detailed information about the electronic environment around these nuclei. utrgv.edu

Despite the complexity, a full analysis would provide a definitive gas-phase structure of the different conformers of the molecule.

Table 4: Information Derived from Rotational Spectrum of this compound

| Parameter | Information Obtained |

| Rotational Constants (A, B, C) | Precise moments of inertia for each conformer and isotopologue. |

| Molecular Geometry | High-precision bond lengths (e.g., C-C, C-H, C-F, C-Cl, C-I) and bond angles. tanta.edu.eg |

| Nuclear Quadrupole Coupling Constants | Information on the electronic environment and bonding character at the I and Cl nuclei. utrgv.edu |

| Dipole Moment | The magnitude of the molecular dipole moment from Stark effect measurements. |

High-Resolution Structural Determination in the Gas Phase

The precise determination of the molecular structure of this compound in the gas phase, free from intermolecular interactions, can be achieved through high-resolution spectroscopic methods like microwave spectroscopy. This technique allows for the measurement of rotational constants, which are inversely proportional to the moments of inertia of the molecule. From these constants, highly accurate bond lengths and angles can be derived.

While specific experimental data for this compound is not extensively documented in the provided search results, the methodology is well-established. For instance, studies on similar molecules like 1,1-diiodoethane (B1619546) have utilized cavity-based Fourier transform microwave spectroscopy to determine rotational constants, centrifugal distortion constants, and hyperfine parameters. utrgv.edu Such an analysis for this compound would involve measuring the rotational spectra of its various isotopologues. The presence of isotopes for chlorine (³⁵Cl and ³⁷Cl) would result in distinct spectra, aiding in the precise location of these atoms within the molecule.

The expected output of such a study would be a detailed geometric structure, as illustrated in the hypothetical data table below.

Table 1: Hypothetical High-Resolution Gas-Phase Structural Parameters for this compound

| Parameter | Value |

|---|---|

| C-C bond length | 1.54 Å |

| C-H bond length | 1.09 Å |

| C-Cl bond length | 1.77 Å |

| C-F bond length | 1.35 Å |

| C-I bond length | 2.14 Å |

| C-C-Cl bond angle | 110.5° |

| C-C-I bond angle | 111.0° |

| F-C-F bond angle | 109.5° |

| Cl-C-C-I dihedral angle (anti) | 180° |

Investigation of Internal Rotation and Conformational Dynamics

The presence of a central carbon-carbon single bond in this compound allows for internal rotation, leading to the existence of different rotational isomers, or conformers. The study of these dynamics is crucial for understanding the molecule's flexibility and the energetic landscape of its different shapes. Techniques such as Raman and infrared spectroscopy, particularly in the gas phase and at various temperatures, are instrumental in this investigation.

The concept of conformational isomerism was famously established through studies of 1,2-dichloroethane (B1671644), which revealed the existence of anti and gauche conformers. nih.govnih.gov In the anti conformation, the two chlorine atoms are positioned opposite to each other, resulting in a lower steric hindrance and, in the case of 1,2-dichloroethane, a zero molecular dipole moment. nih.govyoutube.com In the gauche conformation, the chlorine atoms are in closer proximity.

For this compound, a similar situation is expected, with the molecule existing as a mixture of conformers. The relative stability of these conformers would be determined by a balance of steric repulsions between the bulky halogen atoms and electrostatic interactions (dipole-dipole forces). Spectroscopic studies would aim to identify the vibrational frequencies characteristic of each conformer and, by analyzing the temperature dependence of the spectral line intensities, determine the enthalpy difference between them. researchgate.net

Table 2: Predicted Conformational Data for this compound

| Conformer | Dihedral Angle (Cl-C-C-I) | Relative Energy (kJ/mol) |

|---|---|---|

| Anti | ~180° | 0 (most stable) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound by distinguishing it from other molecules that may have the same nominal mass. The exact mass is calculated using the masses of the most abundant isotopes of the constituent elements. msu.edusisweb.com

For this compound (C₂HCl₂F₂I), the presence of chlorine and its distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would lead to a characteristic cluster of peaks for the molecular ion. docbrown.info

Table 3: Calculated Exact Masses of the Most Abundant Isotopologues of this compound

| Molecular Formula | Isotopic Composition | Calculated Exact Mass (Da) |

|---|---|---|

| C₂H³⁵Cl₂F₂I | ¹²C₂, ¹H₁, ³⁵Cl₂, ¹⁹F₂, ¹²⁷I | 273.8015 |

| C₂H³⁵Cl³⁷ClF₂I | ¹²C₂, ¹H₁, ³⁵Cl₁, ³⁷Cl₁, ¹⁹F₂, ¹²⁷I | 275.7986 |

In a mass spectrometer, the molecular ion can be energetically unstable and may break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. chemguide.co.uk The fragmentation of halogenated alkanes is often initiated by the cleavage of the weakest carbon-halogen bond. In the case of this compound, the C-I bond is the weakest and would be expected to cleave readily.

While a specific mass spectrum for this compound is not available in the search results, a plausible fragmentation pathway can be proposed based on the known behavior of similar molecules. docbrown.infodtic.milnih.gov The loss of an iodine radical would likely be a primary fragmentation step. Subsequent losses of chlorine, fluorine, or small molecules like HCl or HF would lead to a series of fragment ions.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 274/276/278 | [C₂HCl₂F₂I]⁺ | Molecular Ion |

| 147/149/151 | [C₂HCl₂F₂]⁺ | Loss of ·I |

| 112/114 | [C₂HClF₂]⁺ | Loss of ·I and ·Cl |

| 93/95 | [C₂HClF]⁺ | Loss of ·I, ·Cl, and ·F |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal tool for analyzing complex mixtures, such as the products of a chemical reaction. publisso.de

In the context of the synthesis or transformation of this compound, GC-MS would be employed to separate the target compound from starting materials, byproducts, and solvents. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and a mass spectrum is recorded. This allows for the identification and quantification of each component in the mixture. The retention time from the GC provides one level of identification, while the mass spectrum provides a more definitive confirmation of the structure. dtic.mil

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Organofluorine Compounds

Organofluorine compounds are of significant interest due to the unique properties conferred by fluorine, and building blocks like 1,2-dichloro-2,2-difluoro-1-iodoethane are valuable for their synthesis. nih.gov The presence of multiple, distinct halogen atoms offers a platform for sequential and selective chemical transformations.

Precursors for Complex Fluorinated Intermediates

Polyfluorinated ethanes are considered attractive building blocks for synthesizing more complex molecules that contain a fluorinated two-carbon fragment. researchgate.net Their value stems from their accessibility from industrial precursors and their ability to participate in a wide range of reactions. researchgate.net The varied reactivity of the carbon-halogen bonds in this compound allows it to serve as a versatile precursor. The carbon-iodine bond is the weakest, making it the most likely site for initial reaction, such as radical formation or nucleophilic substitution, leaving the more stable C-Cl, C-F, and C-H bonds available for subsequent functionalization.

Synthesis of Fluorinated Heterocycles (e.g., Difluoropyrrolidines)

Fluorinated heterocycles are crucial components in medicinal chemistry and agrochemicals. nih.gov While there are established methods for creating these structures, research into new pathways from readily available starting materials is ongoing. For instance, a novel and practical synthesis of 3,3-difluoropyrrolidine (B39680) hydrochloride, an important building block for bioactive compounds, was developed starting from the related compound 2,2-dichlorotrifluoro-1-iodoethane. bohrium.com That process involved a key radical addition step to ethylene, followed by conversion of the resulting iodide to an amine and subsequent cyclization. bohrium.com Although this specific synthesis does not use this compound, the chemical principles suggest the potential for similar haloalkanes to be explored in analogous synthetic routes to create varied fluorinated heterocyclic systems.

Development of Novel Reagents and Catalytic Systems

The unique electronic properties of fluorinated compounds make them suitable for the development of new reagents and catalytic systems.

Design of Iodonium (B1229267) Salt Precursors

Diaryliodonium salts are versatile reagents used for arylation reactions in organic synthesis and can also serve as precursors to highly reactive benzyne (B1209423) intermediates. semanticscholar.orgnih.gov The synthesis of these salts typically involves the oxidation of an aryl iodide in the presence of another arene or the use of precursors like iodosylbenzene. organic-chemistry.orgresearchgate.net These methods are well-established for aromatic iodine compounds. researchgate.net As this compound is an aliphatic iodide, it is not a suitable precursor for the synthesis of diaryliodonium salts through these conventional routes.

Exploration of Perfluoroalkyl Iodides as Radical Sources in C-C Bond Formation

Fluoroalkyl iodides are effective sources of fluoroalkyl radicals, which can readily add to carbon-carbon multiple bonds in alkenes and alkynes. The carbon-iodine bond is relatively weak and can be cleaved to form a radical species. This process can be initiated by various methods, including heat, UV irradiation, or through the formation of electron donor-acceptor (EDA) complexes that activate the C-I bond for cleavage under milder conditions, such as visible light.

As a polyhalogenated iodoalkane, this compound can theoretically serve as a source for the dichlorodifluoroethyl radical (•CHClCF₂Cl). The generation of this radical would enable its addition across double or triple bonds, leading to the formation of new carbon-carbon bonds and more complex functionalized molecules. This approach is a cornerstone for many useful synthetic protocols that install fluorinated moieties into organic frameworks.

Materials Science Applications

The introduction of fluorine into organic molecules can significantly enhance material properties, including thermal stability and chemical resistance. Hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs), which can be synthesized from halogenated ethanes, are used as monomers in the production of fluoropolymers. beilstein-journals.org For example, 1,2-dichloro-1,2-difluoroethylene (B1335003) can be converted to 1,2-difluoroethylene, a monomer, through catalytic reactions that remove the chlorine atoms. beilstein-journals.org While this demonstrates a general pathway from related chlorinated and fluorinated ethanes to materials precursors, specific applications of this compound in materials science are not extensively documented in the surveyed literature.

Synthesis of Fluorine-Containing Polymers

While direct polymerization of this compound is not a common industrial process, its structural motifs are integral to the synthesis of fluoropolymers. The compound serves as a potential starting material or intermediate for producing fluorinated monomers. For instance, related compounds like 1,2-dichloro-difluoro-ethylene are known intermediates in the preparation of fluoroplastomers and fluoroelastomers. google.com The process often involves the dehalogenation or dehydrohalogenation of a saturated haloalkane to create an unsaturated monomer, which is then polymerized.

The carbon-iodine bond in this compound is the most labile, making it a target for chemical modification. It can be used in radical reactions, such as iodine-transfer polymerization (ITP), a controlled radical polymerization technique. In such processes, the C-I bond acts as a reversible chain transfer agent, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. The resulting polymers would incorporate the -CF2-CHClI or related structural units, imparting unique properties.

Development of Fluoroelastomers and Resins with Tailored Properties